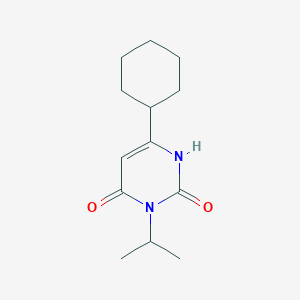![molecular formula C14H20N2O3 B1484400 Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate CAS No. 2096987-31-2](/img/structure/B1484400.png)
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate
Descripción general
Descripción
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate (BHPC) is an organic compound belonging to the class of piperidine derivatives. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. BHPC has been studied extensively for its potential applications in organic chemistry and biochemistry due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Compounds
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in medicinal chemistry, often used to create molecules with significant biological activity. The hydroxymethyl group provides a convenient handle for further functionalization, allowing chemists to elaborate the structure into more complex molecules that can serve as drugs or drug candidates .
Biological Activity Modulation
The compound’s structure allows it to interact with biological targets, potentially modulating their activity. For instance, piperidine derivatives have been explored for their pharmacological applications, including their role in modulating receptors or enzymes within the body. This can lead to the development of new treatments for various diseases .
Development of HIV Treatments
Specific piperidine derivatives have been investigated for their potential in treating HIV. The structural features of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate could be optimized to create novel CCR5 antagonists, which are crucial in the fight against HIV-1 as they prevent the virus from entering human cells .
Chemokine Receptor Antagonism
Beyond HIV treatment, the ability of piperidine derivatives to act as chemokine receptor antagonists can be harnessed in the treatment of other diseases that involve the chemokine system, such as inflammatory diseases and cancer. The compound’s structure can be fine-tuned to improve its affinity and selectivity for specific chemokine receptors .
Lead Compound Development
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate can serve as a lead compound in drug discovery programs. Its modifiable structure makes it an excellent starting point for the development of a wide range of therapeutic agents, with the potential for high-throughput screening and optimization .
Antinociceptive Agents
Compounds containing the piperidine moiety have been associated with antinociceptive properties. Research into derivatives of Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate could lead to the development of new pain-relief medications, contributing to the field of analgesics .
Propiedades
IUPAC Name |
benzyl N-[4-(hydroxymethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-9-12-6-7-15-8-13(12)16-14(18)19-10-11-4-2-1-3-5-11/h1-5,12-13,15,17H,6-10H2,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUYMKVLQPLGDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1CO)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl [4-(hydroxymethyl)piperidin-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



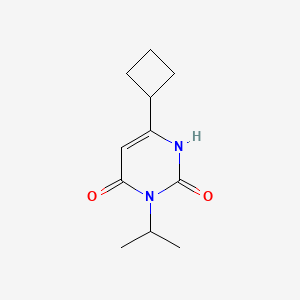

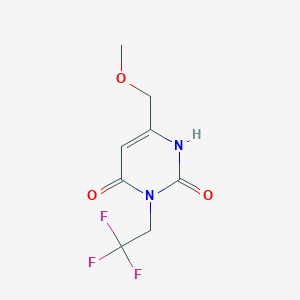
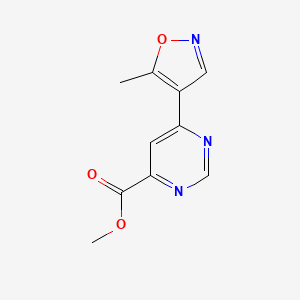
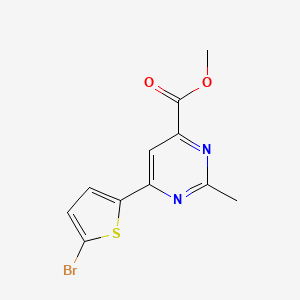
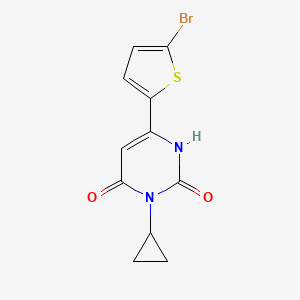
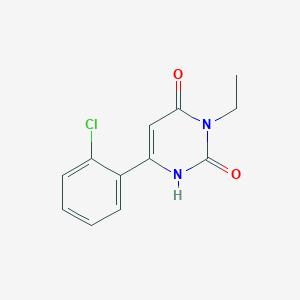

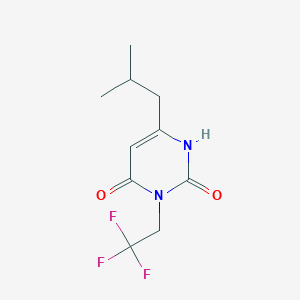

![3-(Propan-2-yl)-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484333.png)

![3-Methyl-6-[(3-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484335.png)
